molecular formula C15H21N3O B1616447 Etoprindole CAS No. 54063-37-5

Etoprindole

Cat. No.: B1616447
CAS No.: 54063-37-5
M. Wt: 259.35 g/mol
InChI Key: PNWRDBWQKOXCMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Etoprindole involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-(2-(dimethylamino)ethyl)indole with ethyl ketone oxime under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 60-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Etoprindole undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major product formed from this reaction is the corresponding ketone derivative.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction typically yields the corresponding alcohol derivative.

    Substitution: this compound can undergo electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Scientific Research Applications

Etoprindole has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a building block for the synthesis of more complex molecules. Its indole ring structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound is studied for its potential effects on various biological pathways. It has been shown to interact with certain enzymes and receptors, making it a useful tool in biochemical research.

    Medicine: this compound’s anti-inflammatory properties make it a candidate for the treatment of conditions such as rheumatoid arthritis and osteoarthritis.

    Industry: this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and purification processes are optimized for large-scale production to meet industrial demands.

Mechanism of Action

Etoprindole exerts its effects by interacting with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase .

Comparison with Similar Compounds

Etoprindole is structurally similar to other indole derivatives, such as indomethacin and etodolac. it has unique properties that set it apart from these compounds. For example, this compound has a different substitution pattern on the indole ring, which affects its reactivity and biological activity. Additionally, this compound has been shown to have a more favorable safety profile compared to some of its analogs .

Similar compounds include:

This compound’s unique structure and properties make it a valuable compound for research and therapeutic applications.

Properties

54063-37-5

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[1-[1-[2-(dimethylamino)ethyl]indol-3-yl]propylidene]hydroxylamine

InChI

InChI=1S/C15H21N3O/c1-4-14(16-19)13-11-18(10-9-17(2)3)15-8-6-5-7-12(13)15/h5-8,11,19H,4,9-10H2,1-3H3

InChI Key

PNWRDBWQKOXCMK-UHFFFAOYSA-N

SMILES

CCC(=NO)C1=CN(C2=CC=CC=C21)CCN(C)C

Canonical SMILES

CCC(=NO)C1=CN(C2=CC=CC=C21)CCN(C)C

Origin of Product

United States

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